molecular formula C24H50O2 B12100524 1,24-Tetracosanediol CAS No. 22513-82-2

1,24-Tetracosanediol

Cat. No.: B12100524
CAS No.: 22513-82-2
M. Wt: 370.7 g/mol
InChI Key: SPUHPCYLASTIGZ-UHFFFAOYSA-N
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Description

1,24-Tetracosanediol (CAS 22513-82-2) is a high-molecular-weight, long-chain aliphatic diol with the molecular formula C₂₄H₅₀O₂ and a molecular weight of 370.66 g/mol . This compound is characterized by hydroxyl groups at both terminals of a 24-carbon chain, making it a valuable intermediate in organic synthesis and materials science research. While specific biological activity is not fully characterized, this compound is of significant interest in the study of natural products. It has been identified as a constituent of natural waxes, such as apple peel wax (Pyrus malus cera) . Researchers can utilize our high-purity this compound to investigate the composition and protective functions of plant cuticular waxes, as well as to synthesize longer-chain compounds, polymers, or macrocyclic structures. The product is for Research Use Only and is not intended for diagnostic or therapeutic uses. According to safety information, this compound may cause skin and eye irritation, so appropriate personal protective equipment should be worn during handling . It is recommended to be stored sealed in a dry environment at room temperature.

Properties

CAS No.

22513-82-2

Molecular Formula

C24H50O2

Molecular Weight

370.7 g/mol

IUPAC Name

tetracosane-1,24-diol

InChI

InChI=1S/C24H50O2/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26/h25-26H,1-24H2

InChI Key

SPUHPCYLASTIGZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCCO)CCCCCCCCCCCO

melting_point

108.4 - 108.6 °C

physical_description

Solid

Origin of Product

United States

Natural Occurrence and Biological Distribution of 1,24 Tetracosanediol

The presence of 1,24-Tetracosanediol in nature is primarily documented through its isolation from plant sources. Research into the chemical constituents of various plants has led to its identification, particularly within the seeds of Hyoscyamus niger.

The seeds of Hyoscyamus niger, commonly known as henbane or black henbane, have been a subject of phytochemical analysis due to their traditional use in medicine and their known content of various bioactive compounds. ijpbs.comijnrd.org These seeds are recognized for containing a variety of secondary metabolites, including alkaloids, flavonoids, tannins, and saponins. ijpbs.comijnrd.orgresearchgate.net

Within the non-alkaloidal constituents of Hyoscyamus niger seeds, a novel compound, this compound diferulate, was identified. researchgate.net This discovery was part of a broader investigation into the chemical makeup of these seeds, which also led to the isolation of other new structures such as hyoscyamide. researchgate.net While the specific, detailed methodology for the isolation of this compound diferulate is not extensively documented in the available literature, the general process for isolating such compounds from plant material typically involves solvent extraction followed by chromatographic techniques to separate and purify the individual components. wisdomlib.org Phytochemical screening of H. niger seeds has utilized methods like High-Performance Thin-Layer Chromatography (HPTLC) to separate and identify various compounds. wisdomlib.org

Hyoscyamus niger is a member of the Solanaceae family, a large and diverse group of flowering plants that includes many important agricultural crops and medicinal plants. ijnrd.orgwikipedia.org The Solanaceae family is well-known for producing a wide array of secondary metabolites, with alkaloids such as solanine, atropine, and nicotine (B1678760) being among the most studied. wikipedia.orgnih.govnih.gov

While the presence of this compound diferulate has been confirmed in Hyoscyamus niger, there is currently no available scientific literature to indicate its identification in other species within the Solanaceae family. researchgate.netnih.govnih.govresearchgate.netnih.gov The primary focus of phytochemical research on this family has historically been on the more abundant and pharmacologically prominent alkaloids and glycoalkaloids. nih.gov

Table 1: Phytochemicals Identified in Hyoscyamus niger Seeds

Class of CompoundSpecific Compounds Identified
Non-Alkaloidal This compound diferulate, Hyoscyamide, Grossamide, Cannabisin D, Cannabisin G, N-trans-feruloyl tyramine, Glycerides, Saponins, Flavonoids
Alkaloidal Hyoscyamine, Scopolamine, Atropine
Other Tannins, Phenols, Protein, Flavonoids

This table is generated from data found in the following sources: ijpbs.comresearchgate.netresearchgate.net

Currently, there is no scientific literature available that documents the detection of this compound in animal biological systems. While methods for quantifying various metabolites in biological matrices such as plasma, urine, and tissues are well-established, including liquid chromatography-mass spectrometry (LC-MS/MS), there are no specific reports of the application of these techniques to identify or quantify this compound in animal-derived samples. nih.govnih.govresearchgate.net

This compound is chemically classified as a long-chain aliphatic alcohol. This classification is based on its molecular structure, which consists of a 24-carbon chain (tetracosane) with two hydroxyl (-OH) groups, one at each end of the chain.

The term "long-chain" typically refers to aliphatic chains with a significant number of carbon atoms. "Aliphatic" indicates that the carbon atoms are linked in an open chain, rather than a cyclic or aromatic structure. The "diol" suffix signifies the presence of two hydroxyl functional groups, which impart alcoholic properties to the molecule.

Table 2: Chemical and Physical Properties of this compound

PropertyValue/Description
Chemical Formula C₂₄H₅₀O₂
IUPAC Name Tetracosane-1,24-diol
Classification Long-chain aliphatic alcohol, Diol
Key Structural Features 24-carbon aliphatic chain, Two terminal hydroxyl groups

This table is based on general chemical principles and information for similar compounds.

Biosynthetic Pathways and Metabolic Intermediacy of 1,24 Tetracosanediol

Enzymatic Formation and Biotransformations involving 1,24-Tetracosanediol

The formation of this compound is believed to originate from its corresponding very-long-chain fatty acid, tetracosanoic acid (C24:0), through a series of enzymatic reactions. This process is a part of the broader omega (ω)-oxidation pathway, which serves as an alternative to the primary beta-oxidation pathway for fatty acid catabolism, especially when beta-oxidation is impaired. mdpi.com

The initial and rate-limiting step in the biosynthesis of ω-hydroxy fatty acids is the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid. mdpi.comcellsignal.com This reaction is catalyzed by a group of enzymes known as cytochrome P450 omega-hydroxylases. cellsignal.com In humans, several subfamilies of cytochrome P450, including CYP4A, CYP4B, and CYP4F, possess this catalytic activity towards medium- to long-chain fatty acids. nih.gov

Specifically for very-long-chain fatty acids, including those with 28 or more carbons, the enzyme CYP4F22 has been identified as a key ω-hydroxylase. copernicus.orgacs.org It is therefore highly probable that CYP4F22, or a related enzyme with specificity for C24 fatty acids, catalyzes the conversion of tetracosanoic acid to 24-hydroxytetracosanoic acid. This enzyme is an integral membrane protein located in the endoplasmic reticulum. copernicus.org

Following ω-hydroxylation, the formation of this compound would require the reduction of the carboxylic acid group of 24-hydroxytetracosanoic acid to a primary alcohol. This biotransformation is likely carried out by one or more alcohol dehydrogenases and aldehyde dehydrogenases, which are responsible for the interconversion of carboxylic acids, aldehydes, and alcohols in various metabolic pathways. cellsignal.com

Further biotransformations of this compound could involve its oxidation back to 24-hydroxytetracosanoic acid and subsequently to tetracosane-1,24-dioic acid, the corresponding dicarboxylic acid. This subsequent oxidation is a key part of the ω-oxidation pathway, ultimately leading to shorter-chain dicarboxylic acids that can enter beta-oxidation. mdpi.com

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

Enzyme FamilySpecific Enzyme (Probable)SubstrateProductCellular Location
Cytochrome P450 ω-hydroxylaseCYP4F22 or similarTetracosanoic acid24-Hydroxytetracosanoic acidEndoplasmic Reticulum
Alcohol/Aldehyde DehydrogenaseVarious24-Hydroxytetracosanoic acidThis compoundCytosol / Endoplasmic Reticulum

Integration within Lipid Metabolism and Fatty Acid Pathways

This compound is metabolically positioned at the crossroads of very-long-chain fatty acid synthesis and catabolism. VLCFAs like tetracosanoic acid are essential components of cellular lipids, including sphingolipids and glycerophospholipids. nih.gov The synthesis of these fatty acids occurs in the endoplasmic reticulum through the action of fatty acid elongase (ELOVL) enzymes. nih.gov

The pathway leading to this compound diverges from the main fatty acid pathways that lead to energy production (beta-oxidation) or storage (triglyceride and phospholipid synthesis). The ω-oxidation pathway, which generates ω-hydroxy fatty acids, dicarboxylic acids, and potentially long-chain diols, becomes more significant under conditions of metabolic stress or when beta-oxidation is defective. nih.gov Disorders of long-chain fatty acid oxidation, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, can lead to an increased flux through the ω-oxidation pathway.

Once formed, this compound and its precursor, 24-hydroxytetracosanoic acid, can be incorporated into complex lipids. For instance, ω-hydroxy very-long-chain fatty acids are crucial for the synthesis of acylceramides, a specific class of sphingolipids essential for the skin's water barrier function. copernicus.org While the direct incorporation of this compound into complex lipids is not well-documented, its structural similarity to other lipid components suggests it could be a substrate for various lipid-modifying enzymes.

Role as a Metabolite in Cellular Biochemical Networks

The specific role of this compound as a signaling molecule or a key regulatory metabolite in cellular biochemical networks is not yet well-defined. However, its identity as a fatty alcohol, a class of molecules known to be present in cellular membranes and to act as precursors for signaling lipids, suggests potential biological activities. nih.gov

Given its very long aliphatic chain, this compound is a highly lipophilic molecule. This property indicates that it would likely be localized within cellular membranes, such as the plasma membrane or the endoplasmic reticulum, where it could influence membrane fluidity and the function of membrane-associated proteins. nih.gov

While direct evidence is lacking for this compound, other long-chain diols have been investigated as biomarkers in various contexts, often related to environmental and geological studies. In a cellular context, the presence and concentration of this compound could be indicative of the metabolic state, particularly the activity of fatty acid oxidation and ω-oxidation pathways.

Analysis of Differential Metabolic Pathways Associated with this compound

Differential metabolic pathways leading to altered levels of this compound would primarily be linked to genetic or acquired dysfunctions in very-long-chain fatty acid metabolism.

A key example is found in the genetic disorders affecting the CYP4F22 enzyme. Mutations in the CYP4F22 gene are known to cause autosomal recessive congenital ichthyosis (ARCI), a group of skin disorders characterized by abnormal keratinization and a defective skin barrier. In individuals with these mutations, the ω-hydroxylation of very-long-chain fatty acids is impaired. This leads to a deficiency in the ω-hydroxy acylceramides necessary for proper skin barrier formation. acs.org Consequently, the production of downstream metabolites, including 24-hydroxytetracosanoic acid and potentially this compound, would be significantly reduced in the skin of these patients.

Conversely, in metabolic disorders where mitochondrial beta-oxidation of long-chain fatty acids is blocked, such as VLCAD deficiency, there is a compensatory upregulation of the ω-oxidation pathway. This would likely lead to an accumulation of ω-hydroxylated fatty acids and their derivatives, which could include an increased synthesis of this compound.

Table 2: Metabolic Disorders Potentially Affecting this compound Levels

DisorderAffected Enzyme/PathwayPredicted Effect on this compound Levels
Autosomal Recessive Congenital Ichthyosis (ARCI)CYP4F22Decreased (in skin)
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) DeficiencyLong-chain fatty acid beta-oxidationIncreased
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) DeficiencyLong-chain fatty acid beta-oxidationIncreased

Chemical Synthesis and Derivatization Strategies for 1,24 Tetracosanediol

Synthetic Approaches to 1,24-Tetracosanediol

The synthesis of long-chain α,ω-diols such as this compound can be achieved through several strategic approaches, primarily involving the reduction of the corresponding dicarboxylic acid or olefin metathesis.

One of the most direct and widely employed methods for the synthesis of this compound is the reduction of tetracosanedioic acid . This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this purpose, capable of reducing both carboxylic acid functional groups to primary alcohols. masterorganicchemistry.com The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the decomposition of the highly reactive hydride reagent. The high reactivity of LiAlH₄ ensures a thorough reduction, leading to a good yield of this compound.

Table 1: Key Reagents for the Reduction of Dicarboxylic Acids
ReagentFormulaKey Characteristics
Lithium Aluminum HydrideLiAlH₄A very strong, non-selective reducing agent for polar double bonds. masterorganicchemistry.com
BoraneBH₃A more selective reducing agent that can also be used for this transformation, often in the form of a complex with THF (BH₃·THF).

Another powerful strategy for constructing the carbon backbone of long-chain diols is olefin metathesis . This method involves the catalytic redistribution of carbon-carbon double bonds. For the synthesis of a C24 diol, a potential starting material could be an ω-unsaturated alcohol with a shorter chain length. For instance, the self-metathesis of a 12-carbon α,ω-unsaturated alcohol, catalyzed by a ruthenium-based catalyst like a Grubbs' catalyst, would yield a 22-carbon diene-diol, which can then be hydrogenated to the saturated this compound. This tandem metathesis-hydrogenation approach offers a versatile route from readily available shorter-chain precursors. rsc.orgresearchgate.net

Biosynthetic routes are also emerging as a viable alternative for the production of long-chain α,ω-diols. mdpi.com While not yet specific to this compound, microbial synthesis pathways are being engineered to produce a range of α,ω-diols from renewable feedstocks like free fatty acids. mdpi.com These biocatalytic methods, often employing enzymes like cytochrome P450 monooxygenases and carboxylic acid reductases, present a more sustainable approach to these valuable chemical building blocks. mdpi.com

Formation and Characterization of this compound Derivatives

The two primary hydroxyl groups of this compound serve as reactive sites for the formation of a variety of derivatives, most notably esters and ethers. These derivatizations can significantly alter the physical and chemical properties of the parent diol.

Synthesis and Occurrence of this compound Diferulate

While specific literature on the synthesis and natural occurrence of this compound diferulate is scarce, the formation of ferulate esters with long-chain alcohols is a known phenomenon in the plant kingdom. Ferulic acid, a ubiquitous phenolic compound in plants, can form esters with various plant sterols and fatty alcohols, contributing to the structural integrity and defense mechanisms of the plant.

The synthesis of this compound diferulate would involve the esterification of the two hydroxyl groups of this compound with ferulic acid. This can be achieved through standard esterification protocols, such as the Fischer-Speier esterification using an acid catalyst, or by using more reactive derivatives of ferulic acid, like its acid chloride or an activated ester, to react with the diol.

Exploration of Other Ester and Ether Derivatives

A wide array of other ester and ether derivatives of this compound can be synthesized to tailor its properties for specific applications.

Ester derivatives can be prepared by reacting this compound with various carboxylic acids, acid chlorides, or acid anhydrides. The choice of the acyl group can introduce a range of functionalities and modify properties such as melting point, solubility, and biodegradability. For example, esterification with shorter-chain fatty acids would yield a waxy solid, while esterification with dicarboxylic acids could lead to the formation of polyesters.

Ether derivatives are formed by the reaction of the hydroxyl groups with alkylating agents. The Williamson ether synthesis, involving the reaction of the corresponding dialkoxide of this compound with an alkyl halide, is a common method for preparing symmetrical diethers. Asymmetric ethers can also be synthesized through more controlled, stepwise reactions. The ether linkages are generally more chemically stable than ester linkages, offering enhanced resistance to hydrolysis.

Table 2: Common Reactions for the Derivatization of Diols
Derivative TypeReaction NameKey Reagents
EsterFischer-Speier EsterificationCarboxylic acid, acid catalyst (e.g., H₂SO₄)
EsterAcylationAcid chloride or anhydride, base (e.g., pyridine)
EtherWilliamson Ether SynthesisAlkyl halide, strong base (to form alkoxide)

Mechanistic Studies of Chemical Transformations

The chemical transformations of this compound are governed by the fundamental reaction mechanisms of alcohols.

The esterification of the hydroxyl groups typically proceeds through a nucleophilic acyl substitution mechanism. In acid-catalyzed esterification (Fischer-Speier), the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the diol. wikipedia.org Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. When using more reactive acylating agents like acid chlorides, the reaction proceeds without the need for an acid catalyst, as the carbonyl carbon is already highly electrophilic.

The etherification of this compound, such as in the Williamson ether synthesis, follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism. A strong base is first used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. The efficiency of this reaction is dependent on the steric hindrance around the reacting centers.

Organocatalysis has emerged as a powerful tool for the selective functionalization of diols, offering mild and environmentally benign alternatives to traditional methods. rsc.orgorganic-chemistry.orgresearchgate.net For instance, borinic acid catalysts have been shown to facilitate the regioselective monoacylation, sulfonylation, and alkylation of diols. organic-chemistry.org The mechanism involves the formation of a tetracoordinate borinate complex with the diol, which then reacts with the electrophile in the turnover-limiting step. organic-chemistry.org Such catalytic strategies could be applied to achieve selective monofunctionalization of this compound, enabling the synthesis of asymmetric derivatives.

Advanced Analytical Methodologies for 1,24 Tetracosanediol Research

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of 1,24-tetracosanediol from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like long-chain diols. basicmedicalkey.comcriver.com For this compound, reversed-phase HPLC would be the method of choice. nanobioletters.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

Due to the lack of a strong UV chromophore, direct UV detection of this compound is challenging. criver.com Detection can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-absorbing agent can be performed to enable sensitive UV detection. The retention time of this compound would be relatively long due to its high hydrophobicity. Gradient elution, starting with a high percentage of water in the mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727), would be necessary to elute the compound from the column in a reasonable time with good peak shape. nih.govspeciation.net

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. chemcoplus.co.jp Due to its high boiling point and the presence of polar hydroxyl groups, this compound is not directly amenable to GC analysis. researchgate.net Derivatization is required to increase its volatility and thermal stability. A common approach is to convert the hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers by reacting the diol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nist.gov

The derivatized this compound can then be analyzed on a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. copernicus.orgscispace.com The retention time would be dependent on the column temperature program. When coupled with a mass spectrometer (GC-MS), this method allows for both quantification and structural confirmation based on the characteristic mass spectrum of the TMS-derivatized diol. nist.gov

Table 4: Chromatographic Methods for this compound Analysis

Technique Stationary Phase (Example) Mobile Phase/Carrier Gas (Example) Detection Method Derivatization
HPLC C18 (Reversed-Phase)Acetonitrile/Water GradientRID, ELSD, or UV (after derivatization)Optional
GC DimethylpolysiloxaneHeliumFlame Ionization Detector (FID), Mass Spectrometry (MS)Required (e.g., Silylation)

Electrophoretic and Other Advanced Characterization Techniques

The detailed structural analysis and differentiation of long-chain aliphatic diols such as this compound necessitate the use of sophisticated analytical methodologies beyond basic chromatographic and spectroscopic techniques. Advanced electrophoretic methods, in particular, offer high-resolution separation capabilities that can distinguish between closely related isomers and conformers.

Nonaqueous capillary electrophoresis (NACE) has emerged as a powerful technique for the separation of complex organic molecules that have limited solubility in aqueous solutions, a characteristic feature of long-chain diols. nih.gov Research into the separation of structurally similar compounds, such as vitamin D analogs which also possess diol functionalities, demonstrates the potential of NACE in this context. nih.gov The method's efficacy is rooted in the use of organic solvents, which can lead to significantly shorter analysis times and higher separation efficiency. nih.gov

In a representative study on diol-containing compounds, the NACE method was developed to separate and quantify analogs of a (24R)-1,24-dihydroxyvitamin D3 derivative. nih.gov The optimization of the background electrolyte (BGE) is a critical aspect of developing a robust NACE method. This involves a systematic study of the type and composition of the separation electrolyte, including the concentration of salts like sodium acetate (B1210297) and the ratio of organic solvents such as methanol and acetonitrile. nih.gov For instance, the effect of sodium acetate concentration was evaluated across a range of 50 to 200 mM in a methanol-based BGE. nih.gov

The electrophoretic mobility and, consequently, the separation of the analytes in NACE are influenced by key electronic properties of the molecules. Quantum chemical calculations, such as those using density functional theory (DFT), have been employed to predict the separability of analogs. nih.gov A direct relationship has been observed between the electrophoretic migration time and molecular properties like the dipole polarizability and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This theoretical underpinning allows for a more targeted development of separation methods.

The findings from such studies indicate that rapid nonaqueous capillary electrophoresis can achieve accurate, precise, and sensitive quantification of structurally related analogs, including diastereomers and isomers. nih.gov The correlation between dipole polarizability and migration time is a particularly valuable insight for predicting the electrophoretic behavior of non-charged species like this compound. nih.gov

The table below summarizes the experimental conditions and findings from a NACE study on analogous diol compounds, which could serve as a foundational methodology for the analysis of this compound.

ParameterCondition/FindingReference
Technique Nonaqueous Capillary Electrophoresis (NACE) nih.gov
Analytes Analogs of (24R)-1,24-dihydroxyvitamin D3 derivative nih.gov
Background Electrolyte (BGE) Sodium acetate in methanol and acetonitrile nih.gov
BGE Optimization Sodium acetate concentration studied from 50 to 200 mM nih.gov
Theoretical Correlation Electrophoretic migration time correlates with dipole polarizability and HOMO-LUMO energy gap nih.gov
Outcome Successful separation and quantification of diastereomeric and isomeric analogs nih.gov

While electrophoretic techniques like NACE are highly advanced for separation, other advanced characterization techniques are essential for a comprehensive understanding of the physicochemical properties of complex molecules. mdpi.com Techniques such as Focused Ion Beam (FIB) for sample preparation and Ultrafast Scanning Electron Microscopy (USEM) for examining surface carrier dynamics provide in-depth information that is complementary to separation science. mdpi.commdpi.com These methods, often applied in materials science, hold potential for characterizing the solid-state properties and surface features of crystalline or formulated this compound.

Investigation of 1,24 Tetracosanediol in Advanced Materials and Polymer Science

Role in Polymer Synthesis and Modification

The primary role of 1,24-tetracosanediol in polymer science lies in its function as a monomer in polycondensation reactions. Typically, it reacts with dicarboxylic acids to form long-chain aliphatic polyesters. nih.govnih.gov The synthesis of these polyesters can be achieved through various methods, including melt polycondensation, which is a common industrial practice that avoids the use of solvents. mdpi.comuva.nl The long aliphatic chain of this compound is a critical feature, influencing both the synthesis process and the final properties of the polymer.

The polycondensation of long-chain diols like this compound with dicarboxylic acids can yield polyesters with polyethylene-like properties. acs.org The extensive methylene (B1212753) sequence within the diol contributes to van der Waals interactions between polymer chains, leading to crystalline domains that mimic those found in polyethylene. acs.org The reactivity of the hydroxyl groups in this compound is a key factor in achieving high molecular weight polymers, which is crucial for desirable mechanical properties. uva.nl

Modification of existing polymers is another area where this compound can be utilized. It can be incorporated as a comonomer in copolyesters to tailor properties such as flexibility, hydrophobicity, and biodegradability. nih.gov For instance, introducing a long-chain diol like this compound into a polyester (B1180765) matrix can increase the mobility of polymer chains, thereby lowering the glass transition temperature (Tg). acs.org

The following table illustrates the general effect of increasing diol chain length on the thermal properties of polyesters, providing a basis for predicting the behavior of polymers derived from this compound.

DiolDiacidMelting Temperature (Tm)Glass Transition Temperature (Tg)
Ethylene Glycol (C2)Sebacic AcidLowerHigher
1,4-Butanediol (C4)Sebacic Acid
1,6-Hexanediol (C6)Sebacic Acid
This compound (C24) Sebacic Acid Predicted High Tm due to long-chain crystallization Predicted Low Tg

This table provides illustrative trends based on general principles of polymer chemistry. Specific values can vary based on the dicarboxylic acid used and polymerization conditions.

Exploration in Novel Material Formulations

The incorporation of this compound into material formulations is driven by the desire to create materials with specific and enhanced properties. The long aliphatic chain of this diol significantly influences the morphology and performance of the resulting materials.

In the formulation of polyesters, the use of a long-chain diol like this compound can lead to materials with a high degree of crystallinity. nih.gov This polyethylene-like crystallinity can result in materials with high tensile strength and modulus, making them suitable for applications requiring robust mechanical performance. acs.org Research on polyesters derived from long-chain diacids and shorter-chain diols has shown that the length of the aliphatic segment is a key determinant of the material's thermal and mechanical properties. researchgate.net It is anticipated that polyesters based on this compound would exhibit a high melting temperature due to the efficient packing of the long methylene chains. acs.org

The introduction of this compound can also be used to control the hydrophobicity of a material. The long, nonpolar alkyl chain increases the water-repellent nature of the polymer surface. This property is particularly useful in the development of coatings and adhesives where moisture resistance is critical. acs.orgresearchgate.net

The table below summarizes the expected influence of incorporating a long-chain diol like this compound on various material properties.

Material PropertyInfluence of Long-Chain Diol (e.g., this compound)
CrystallinityIncreased
Melting Temperature (Tm)Increased
Tensile StrengthIncreased
FlexibilityDecreased (in homopolymers)
HydrophobicityIncreased

This table is based on established principles of polymer science and extrapolations from studies on other long-chain aliphatic diols.

Interdisciplinary Research in Biochemical Materials Applications

The potential of this compound extends into the realm of biochemical materials, where its biocompatibility and biodegradability are of significant interest. As the demand for sustainable and environmentally friendly materials grows, bio-based monomers are gaining prominence. mdpi.com If derived from renewable resources, this compound can serve as a building block for biodegradable polyesters. nih.gov

The hydrophobic nature of polymers containing this compound also makes them interesting candidates for the encapsulation of hydrophobic drugs, potentially improving their bioavailability. nih.gov Furthermore, the biocompatibility of long-chain aliphatic polyesters suggests their potential use in tissue engineering scaffolds, where they can provide mechanical support for cell growth before gradually degrading as new tissue is formed. researchgate.net The development of such advanced biochemical materials represents a significant area of interdisciplinary research, combining principles of polymer chemistry, biology, and medicine.

Theoretical and Computational Chemistry Studies of 1,24 Tetracosanediol

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for understanding the dynamic behavior and macroscopic properties of long-chain molecules. These approaches use classical mechanics to approximate the potential energy of a system, allowing for the simulation of molecular motion over time.

Molecular Dynamics (MD) Simulations:

MD simulations are a cornerstone of molecular modeling, providing a "computational microscope" to observe the movement of atoms and molecules. For a long-chain diol like 1,24-tetracosanediol, MD simulations can elucidate:

Conformational Dynamics: The long aliphatic chain of this compound can adopt a multitude of conformations. MD simulations can track the transitions between different shapes, from fully extended to folded or coiled structures, and determine their relative stabilities. ibm.com

Intermolecular Interactions: In condensed phases (liquid or solid), these simulations can model how individual this compound molecules interact with each other. This includes the formation of hydrogen bonds between the terminal hydroxyl groups, which significantly influences the material's bulk properties.

Solvation Effects: By including solvent molecules in the simulation box, MD can predict how this compound behaves in different environments, which is crucial for understanding its solubility and behavior in solutions.

Large-scale MD simulations on similar long-chain molecules, such as n-alkanes, have revealed detailed information about their structural properties as a function of temperature, pressure, and chain length. nih.gov For instance, simulations of n-C44H90 melts have provided insights into self-diffusion coefficients and local chain dynamics, which are transferable concepts for studying this compound. ibm.com

Force Fields:

The accuracy of MD simulations is highly dependent on the quality of the force field used. A force field is a set of parameters that describe the potential energy of the atoms in the system. For long-chain diols, force fields like CHARMM, AMBER, or OPLS are commonly employed. These force fields include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces).

Interaction Type Description Relevance to this compound
Bond StretchingEnergy required to stretch or compress a chemical bond.Describes the C-C, C-H, C-O, and O-H bond vibrations.
Angle BendingEnergy required to bend the angle between three connected atoms.Determines the geometry around each carbon and oxygen atom.
Torsional (Dihedral) AnglesEnergy associated with the rotation around a chemical bond.Crucial for describing the conformational flexibility of the long alkyl chain.
Van der WaalsWeak, short-range attractive and repulsive forces.Governs the packing and non-polar interactions of the alkyl chains.
ElectrostaticLong-range forces between charged or partially charged atoms.Essential for modeling the polar hydroxyl groups and hydrogen bonding.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more fundamental description of molecular systems by solving the Schrödinger equation. rsdjournal.org These methods are computationally more intensive than molecular mechanics but offer higher accuracy, especially for electronic properties and reaction mechanisms.

Density Functional Theory (DFT):

DFT is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nrel.gov For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms with high precision.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule, which can be compared with experimental data for identification and structural validation.

Determine Electronic Properties: Calculate properties such as dipole moment, polarizability, and the energies of molecular orbitals (HOMO and LUMO). researchgate.net These are important for understanding the molecule's reactivity and intermolecular interactions.

Investigate Hydrogen Bonding: DFT can accurately model the strength and geometry of intramolecular and intermolecular hydrogen bonds. Studies on smaller diols have shown that intramolecular hydrogen bonding becomes more significant when the hydroxyl groups are separated by three or more carbon atoms. nih.gov

Ab Initio Methods:

"Ab initio" (from the beginning) methods are another class of quantum chemical calculations that are based solely on fundamental physical constants. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy. While computationally expensive for a molecule as large as this compound, they can be used on smaller fragments or analogous molecules to benchmark the results from more approximate methods like DFT. nrel.gov

Property DFT Ab Initio (e.g., MP2, CCSD(T))
Computational Cost ModerateHigh to Very High
Accuracy for Geometries Good to ExcellentExcellent
Accuracy for Energies GoodExcellent
Electron Correlation ApproximatedTreated explicitly
Typical Application Geometry optimization, frequency calculations, electronic properties of medium to large molecules.High-accuracy benchmarking for smaller molecules, study of weak interactions.

Computational Studies of Reaction Mechanisms and Conformations

Computational chemistry is invaluable for elucidating the detailed steps of chemical reactions and exploring the potential energy surface of different molecular conformations. nih.gov

Reaction Mechanisms:

For this compound, computational methods can be used to study various reactions, such as its synthesis or decomposition. For example, the deoxydehydration (DODH) of diols to form alkenes is a reaction that has been studied computationally. chemrxiv.org Such studies involve:

Locating Transition States: Identifying the high-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Calculating Reaction Energetics: Determining the change in enthalpy and Gibbs free energy for each step of the reaction, which indicates whether a reaction is favorable and what the product distribution might be.

Investigating Catalytic Cycles: Modeling how a catalyst, such as a metal complex, interacts with the diol to lower the activation energy and facilitate the reaction. chemrxiv.org

Conformational Analysis:

The long, flexible chain of this compound presents a significant conformational landscape. Computational methods can systematically explore these conformations to identify low-energy structures. laas.frmdpi.com

Potential Energy Scans: By systematically rotating around specific dihedral angles (e.g., C-C bonds in the backbone), a potential energy surface can be generated, revealing the energy barriers between different conformers.

Conformational Search Algorithms: For a molecule with many rotatable bonds, systematic scans are not feasible. Instead, stochastic methods like Monte Carlo or automated algorithms are used to sample the vast conformational space and identify stable conformers.

Influence of Intramolecular Hydrogen Bonding: A key aspect of the conformational analysis of this compound would be to determine if and under what conditions an intramolecular hydrogen bond can form between the two terminal hydroxyl groups, leading to a cyclic or pseudo-cyclic conformation. Quantum mechanical studies on shorter diols suggest that such bonding is favorable when the hydroxyl groups are sufficiently separated. nih.gov

Concluding Remarks and Future Research Trajectories for 1,24 Tetracosanediol

Unresolved Questions and Knowledge Gaps in 1,24-Tetracosanediol Research

Despite the foundational knowledge of its chemical structure, significant questions regarding this compound remain unanswered. These knowledge gaps represent exciting frontiers for chemical and biological investigation.

A primary area of uncertainty is the natural occurrence and biological sources of this compound. While other long-chain diols, such as C28, C30, and C32 diols, have been identified in marine and lacustrine environments and are linked to specific algae, the biological producers of a C24 α,ω-diol are largely unknown copernicus.orgresearchgate.netpnas.orgresearchgate.net. Future research should focus on screening various microorganisms and plants for the presence of this compound to understand its distribution in nature.

The biosynthetic pathways leading to the formation of this compound are another significant knowledge gap. While general pathways for the production of medium to long-chain α,ω-diols from fatty acids have been proposed, involving enzymes like monooxygenases and reductases, the specific enzymes and genetic sequences responsible for producing a 24-carbon diol have not been elucidated mdpi.com. Identifying and characterizing these enzymes would be a critical step towards the biotechnological production of this compound.

Furthermore, a comprehensive understanding of the physicochemical properties of this compound is lacking. Detailed studies on its solubility, crystallinity, thermal behavior, and self-assembly properties are needed. This data is crucial for predicting its behavior in various systems and for identifying potential applications in materials science and polymer chemistry.

Finally, the full extent of the biological functions of this compound, if any, is yet to be explored. While some long-chain lipids are known to play roles in cell signaling and membrane structure, the specific physiological roles of this compound in any organism remain an open question.

Emerging Research Paradigms and Methodological Advances for this compound Studies

Future research on this compound can benefit from a range of emerging scientific paradigms and technological advancements.

Biotechnological Production: A significant emerging paradigm is the shift from petroleum-based chemical synthesis to sustainable biotechnological production of chemicals taylorfrancis.comresearchgate.netnih.gov. Metabolic engineering of microorganisms such as Escherichia coli or yeast presents a promising avenue for the renewable production of this compound from simple carbon sources. This would involve identifying the relevant biosynthetic genes and optimizing their expression in a suitable host organism. The development of efficient biocatalytic processes for the synthesis of α,ω-diols is an active area of research that could be applied to C24 chain lengths mdpi.com.

Advanced Analytical Techniques: Methodological advances in analytical chemistry will be crucial for the detection and characterization of this compound. Techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) offer enhanced sensitivity and specificity for the analysis of long-chain diols in complex environmental or biological samples nih.govresearchgate.net. The development of standardized analytical protocols will be essential for ensuring the accuracy and reproducibility of research findings.

Polymer and Materials Science Applications: The bifunctional nature of this compound, with hydroxyl groups at both ends of its long aliphatic chain, makes it a potentially valuable monomer for the synthesis of novel polymers. Research into the incorporation of long-chain α,ω-diols into polyesters and polyurethanes is an expanding field researchgate.net. The long C24 chain of this compound could impart unique properties to these materials, such as increased flexibility, hydrophobicity, and biodegradability. Future studies should explore the synthesis and characterization of polymers derived from this compound to assess their potential in applications ranging from specialty coatings and adhesives to biomedical devices.

Q & A

Q. What are the recommended synthesis routes for 1,24-Tetracosanediol, and how can reaction conditions be systematically optimized?

Methodological Answer: this compound can be synthesized via step-growth polymerization or Pinner-like reactions (adapted from thiadiazole-tetrazine synthesis methods ). Key optimization parameters include:

  • Catalyst selection : Use transition-metal catalysts (e.g., palladium) for cross-coupling efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of long-chain intermediates.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions.
    Validate each step using thin-layer chromatography (TLC) and adjust stoichiometric ratios iteratively. For reproducibility, document batch-specific variables (e.g., moisture levels) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm hydroxyl group positions and chain symmetry. Deuterated chloroform (CDCl3_3) is ideal for solubility .
  • FTIR Analysis : Identify O-H stretching (3200–3600 cm1^{-1}) and C-O bond vibrations (1050–1250 cm1^{-1}). Compare against reference spectra for diols .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C24_{24}H50_{50}O2_2; theoretical m/z 370.38) .
    Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves (tested for permeability via EN 374 standards) and lab coats to prevent skin contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosolized particles .
  • Waste Management : Segregate chemical waste in labeled containers for incineration, adhering to EPA guidelines .
    Regularly audit safety practices using checklists derived from OSHA-compliant SDS documentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across studies?

Methodological Answer:

  • Variable Isolation : Systematically test solubility in solvents (e.g., hexane, ethanol, DMSO) under controlled temperatures (20°C vs. 40°C).
  • Purity Assessment : Quantify impurities via HPLC with a C18 column and UV detection (λ = 254 nm). Correlate purity percentages with solubility discrepancies .
  • Literature Meta-Analysis : Apply the EPA’s LPS framework to evaluate study biases (e.g., unaccounted humidity during experiments). Replicate key studies using standardized protocols .

Q. What experimental design principles are essential for investigating this compound’s role in lipid bilayer stabilization?

Methodological Answer:

  • Model Systems : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, comparing this compound with shorter-chain diols (e.g., 1,2-Hexanediol) .
  • Controlled Variables : Maintain pH (7.4) and ionic strength (150 mM NaCl) to mimic physiological conditions.
  • Data Triangulation : Combine atomic force microscopy (AFM) for topographic imaging with differential scanning calorimetry (DSC) to assess phase transitions .
    Include negative controls (e.g., bilayer systems without diols) to isolate compound-specific effects .

Q. How can computational modeling improve the synthesis efficiency of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Optimize reaction pathways using Gaussian09 with B3LYP/6-31G* basis sets to predict activation energies for esterification or etherification .
  • Machine Learning (ML) : Train models on existing diol synthesis datasets to predict optimal catalysts (e.g., Bayesian optimization for Pd/C ratios) .
    Validate computational predictions with small-scale lab trials, prioritizing reactions with >90% theoretical yield .

Data Presentation Guidelines

  • Comparative Tables : Include columns for reaction yield, purity (HPLC retention time), and spectroscopic peaks (e.g., NMR δ-values) to enable cross-study validation .
  • Conflict Resolution Frameworks : Adopt the EPA’s 18-reference evaluation matrix to rank studies by methodological rigor when publishing meta-analyses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.